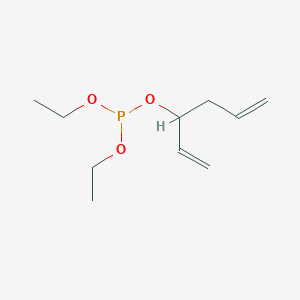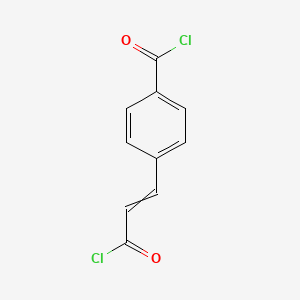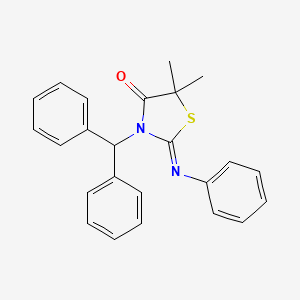
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane, dimethylamine, and phenyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated systems may be used to enhance production efficiency.
化学反応の分析
Types of Reactions
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be explored for its potential as a therapeutic agent.
Medicine
In medicine, compounds of this class are studied for their potential use in treating various diseases, including cancer, diabetes, and inflammatory conditions. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one: Unique due to its specific substituents and structure.
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazolidinones and thiazolidinediones.
特性
CAS番号 |
61377-75-1 |
|---|---|
分子式 |
C24H22N2OS |
分子量 |
386.5 g/mol |
IUPAC名 |
3-benzhydryl-5,5-dimethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N2OS/c1-24(2)22(27)26(23(28-24)25-20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,1-2H3 |
InChIキー |
RFKSEHVIMPGQOI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=NC2=CC=CC=C2)S1)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
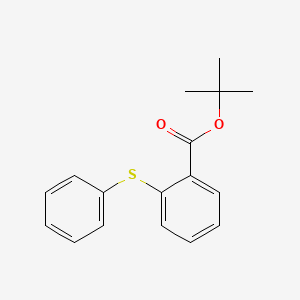

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)


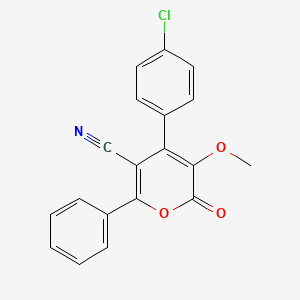

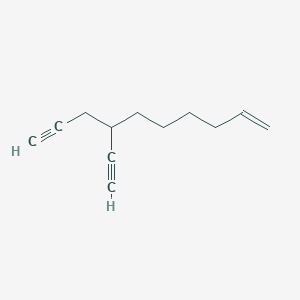
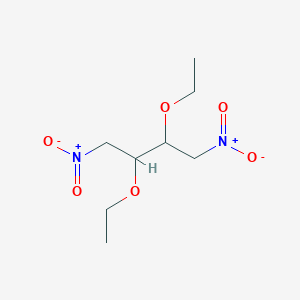
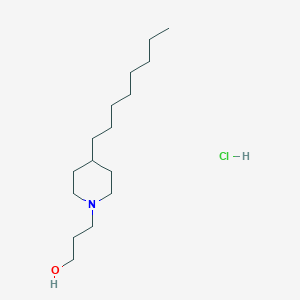
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
